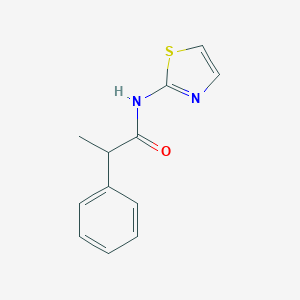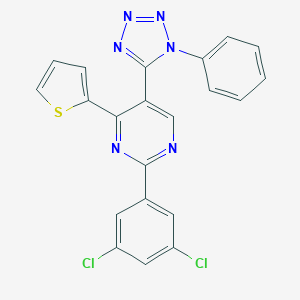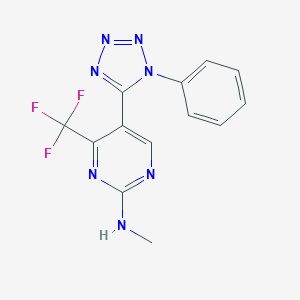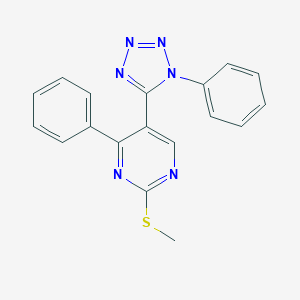
2-phenyl-N-(1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that belongs to the class of thiazole derivatives. It is widely used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various cellular pathways. For instance, it has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, it has been shown to reduce the levels of lipid peroxidation products, which are markers of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-phenyl-N-(1,3-thiazol-2-yl)propanamide in lab experiments is its broad spectrum of activity against various diseases. It has been reported to exhibit potent activity against cancer, bacteria, fungi, and inflammation. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-phenyl-N-(1,3-thiazol-2-yl)propanamide. One of the areas of focus is the development of novel derivatives with improved efficacy and bioavailability. Another area of focus is the investigation of the mechanism of action of this compound, which can help to identify new targets for therapeutic intervention. Furthermore, the potential use of this compound in combination with other drugs or therapies is also an area of interest. Finally, the development of new delivery systems for this compound can help to improve its bioavailability and efficacy.
In conclusion, this compound is a promising chemical compound that has potential therapeutic properties. Its broad spectrum of activity against various diseases, low toxicity, and relatively simple synthesis method make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved efficacy and bioavailability.
Synthesemethoden
The synthesis of 2-phenyl-N-(1,3-thiazol-2-yl)propanamide involves the reaction between 2-phenylthiourea and 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yield and purity. This method has been reported in several research articles and is considered a reliable and efficient method for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer, antimicrobial, antifungal, anti-inflammatory, and analgesic activities. Several research studies have investigated the use of this compound in the treatment of various diseases such as cancer, bacterial infections, and inflammation.
Eigenschaften
Molekularformel |
C12H12N2OS |
|---|---|
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
2-phenyl-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H12N2OS/c1-9(10-5-3-2-4-6-10)11(15)14-12-13-7-8-16-12/h2-9H,1H3,(H,13,14,15) |
InChI-Schlüssel |
RUWBQESMSKMVFE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)

![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B258156.png)
![5-[1-(3-chlorophenyl)-5-(2-thienyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258158.png)
![4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B258159.png)
![2-(4-Methoxyphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258162.png)
![2-(4-Ethylphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258164.png)
![(3E)-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258166.png)
![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)


